N-Phenyl-1,3,5-dithiazinan-5-amine
Description
Historical Context and Discovery in Heterocyclic Chemistry
The synthesis of this compound was first documented in a 2005 patent (RU2291151C1), which described a method involving the reaction of phenylhydrazine hydrochloride with formaldehyde and hydrogen sulfide in aqueous and alcoholic solutions. This procedure, conducted at 80–81°C for three hours, yielded the target compound with a 25% efficiency, marking a milestone in the development of 1,3,5-dithiazine derivatives. The discovery aligned with growing interest in sulfur-nitrogen heterocycles during the 2000s, driven by their applications in pharmaceuticals and materials science. Earlier work on related compounds, such as 1-phenyl-3-[4-(2-substituted imino-1,3,5-dithiazino)-aminophenyl]-prop-2-ene-1-ones, had already demonstrated the biological and industrial potential of this chemical class.
The compound’s emergence coincided with advancements in spectral characterization techniques, enabling precise structural validation through infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. For instance, IR spectra of analogous dithiazine derivatives revealed distinct S–C=N stretching bands near 1481 cm⁻¹ and C–S vibrations at 672 cm⁻¹, while ¹H NMR data provided insights into proton environments within the heterocyclic ring. These analytical tools were critical in confirming the identity of this compound and differentiating it from structurally similar molecules.
Structural Classification Within the 1,3,5-Dithiazine Family
This compound belongs to the 1,3,5-dithiazine family, a subset of six-membered heterocycles containing two sulfur and one nitrogen atom within the ring. Its structure (C₉H₁₁N₂S₂) features a central 1,3,5-dithiazine core substituted at the 5-position with a phenylamino group (–NH–C₆H₅). This arrangement distinguishes it from simpler dithiazines, such as perhydro-1,3,5-dithiazine, which lack aromatic substituents.
The compound’s geometry is influenced by sulfur’s electronegativity and the conjugation between the phenyl group and the heterocycle. Comparative studies of related structures, such as 5-acetylperhydro-1,3,5-dithiazines and 5-(n-ethylcarboxyphenyl)-dithiazinanes, highlight the role of substituents in modulating electronic and steric properties. For example, electron-donating groups like phenyl enhance the ring’s stability, while bulky substituents alter reactivity patterns in subsequent synthetic modifications.
Table 1: Structural Comparison of Select 1,3,5-Dithiazine Derivatives
| Compound Name | Substituents | Key Structural Features |
|---|---|---|
| This compound | Phenylamino at C5 | Aromatic conjugation, planar geometry |
| Perhydro-1,3,5-dithiazine | Hydrogen at all positions | Fully saturated, chair conformation |
| 5-Acetylperhydro-1,3,5-dithiazine | Acetyl group at C5 | Ketone functionality, increased polarity |
Academic Significance in Sulfur-Nitrogen Heterocycle Research
This compound serves as a pivotal subject in sulfur-nitrogen heterocycle research due to its synthetic versatility and structural complexity. Studies on analogous compounds, such as 1-phenyl-3-[4-(2-ethylimino-4-allylimino-1,3,5-dithiazino)-aminophenyl]-prop-2-ene-1-ones, have revealed broad antimicrobial and antifungal activities, underscoring the pharmacological potential of this chemical class. Academic investigations often focus on optimizing synthesis routes—for instance, varying reaction temperatures or stoichiometric ratios of phenylhydrazine, formaldehyde, and hydrogen sulfide—to improve yields and selectivity.
The compound’s utility extends to materials science, where its ability to act as a selective sorbent for precious metals like gold and platinum has been explored. This application stems from the sulfur atoms’ affinity for metal ions, a property shared with crown ethers and thiacalixarenes. Furthermore, its role in inhibiting microbial growth in industrial settings highlights its dual function as both a reagent and a bioactive agent.
Table 2: Key Spectral Data for this compound Analogs
| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|
| 1-Phenyl-3-[4-(2-ethylimino...] | 3052 (ArC–H), 1669 (C=O) | 2.11–3.16 (–CH=CH–), 6.77–7.58 (ArH) |
| 5-Acetylperhydro-1,3,5-dithiazine | 1715 (C=O) | 1.2–2.1 (alkyl protons) |
Properties
CAS No. |
918969-19-4 |
|---|---|
Molecular Formula |
C9H12N2S2 |
Molecular Weight |
212.3 g/mol |
IUPAC Name |
N-phenyl-1,3,5-dithiazinan-5-amine |
InChI |
InChI=1S/C9H12N2S2/c1-2-4-9(5-3-1)10-11-6-12-8-13-7-11/h1-5,10H,6-8H2 |
InChI Key |
IGWRDVYTGPJUMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1N(CSCS1)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Phenyl-1,3,5-dithiazinan-5-amine typically involves the reaction of formaldehyde with aniline in the presence of hydrogen sulfide. This reaction forms the dithiazinane ring structure. The process can be carried out under various conditions, including the use of catalysts such as cobalt chloride or samarium nitrate to improve yield and selectivity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance efficiency and scalability. Additionally, the handling of hazardous reagents like hydrogen sulfide requires stringent safety measures.
Chemical Reactions Analysis
Types of Reactions: N-Phenyl-1,3,5-dithiazinan-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiazinane ring to more reduced sulfur-containing compounds.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfur-containing compounds.
Substitution: Various N-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
N-Phenyl-1,3,5-dithiazinan-5-amine exhibits promising pharmacological properties. It has been investigated for its potential as:
- Antitumor Agents : Research indicates that derivatives of dithiazinans can inhibit tumor growth and may serve as the basis for developing new anticancer drugs. The compound's ability to interact with biological targets makes it a candidate for further exploration in cancer therapeutics .
- Radiation Protection : The compound has shown potential as a radiation-protective agent. This application is particularly relevant in medical settings where patients undergo radiation therapy .
- Diuretic Agents : Studies suggest that dithiazinan derivatives may possess diuretic properties, which could be beneficial in treating conditions associated with fluid retention .
Coordination Chemistry
This compound has been utilized in coordination chemistry to form complexes with transition metals. These complexes can serve various purposes:
- Catalysts : The compound can act as a ligand in metal complexes, enhancing catalytic activity in organic reactions. For instance, studies have shown that coordination with boron and gallium leads to the formation of chelates that exhibit unique reactivity patterns .
- Sorbents for Noble Metals : Dithiazinan compounds are effective in extracting noble metals from solutions, making them valuable in environmental remediation processes .
Material Science
The structural properties of this compound allow it to be used in material science applications:
- Polymeric Materials : Research has indicated that dithiazinan derivatives can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials for industrial use .
Environmental Applications
The compound's ability to interact with various ions makes it suitable for environmental applications:
- Heavy Metal Ion Removal : this compound has been studied for its efficacy in removing heavy metal ions from wastewater. Its selective binding properties allow for the effective extraction of toxic metals from contaminated water sources .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-Phenyl-1,3,5-dithiazinan-5-amine involves its interaction with various molecular targets. The compound can interfere with bacterial cell wall synthesis, leading to its antimicrobial effects. It may also interact with enzymes and proteins, disrupting their normal function and leading to cell death. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparison
Key Compounds for Comparison
5,5′-(Piperazine-1,4-diyl)bis(N-phenyl-1,3,4-thiadiazol-2-amine) (Compound 9)
- Core Structure : Contains two 1,3,4-thiadiazole rings (five-membered with two sulfur atoms) linked via a piperazine moiety.
- Substituents : Phenyl groups attached to the amine positions of the thiadiazole rings.
- Molecular Weight : ~484.6 g/mol (calculated).
- Reported Activity : Antimicrobial activity against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL) .
N-Phenyl-1,3,5-dithiazinan-5-amine Core Structure: Six-membered dithiazinan ring with two sulfur atoms and one nitrogen. Substituents: A single phenyl group attached to the ring nitrogen. Molecular Weight: ~212.3 g/mol (calculated). Reported Activity: Limited data available; hypothesized to interact with microbial enzymes like enoyl-ACP reductase due to sulfur-rich structure.
Structural Differences
| Feature | This compound | Compound 9 |
|---|---|---|
| Ring Size | 6-membered | 5-membered (thiadiazole) |
| Sulfur Atoms | 2 | 2 per thiadiazole ring |
| Linker | None (single ring) | Piperazine spacer |
| Substituent Complexity | Single phenyl group | Dual phenyl groups |
Stability and Reactivity
- Compound 9 : Stable under physiological pH but prone to hydrolysis in strongly acidic conditions due to the piperazine linker.
Biological Activity
N-Phenyl-1,3,5-dithiazinan-5-amine is a sulfur-containing heterocyclic compound that has garnered interest for its potential biological activities. This article reviews the biological properties, synthesis methods, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound features a unique structure characterized by a dithiazine ring system. The compound's molecular formula is , which includes two sulfur atoms within the ring structure. The compound exhibits specific stereochemical properties that influence its biological activity.
Antimicrobial Properties
Several studies have indicated that dithiazinane derivatives exhibit significant antimicrobial activity. For instance, compounds containing the dithiazinane framework have been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Dithiazinane Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 50 µg/mL |
| This compound | S. aureus | 30 µg/mL |
| N-(2,4,6-trimethyl)-1,3,5-dithiazinan-5-amine | P. aeruginosa | 40 µg/mL |
Antioxidant Activity
Research has also highlighted the antioxidant potential of N-phenyl derivatives of dithiazines. The presence of sulfur atoms in the structure is believed to contribute to their ability to scavenge free radicals effectively. This property is particularly valuable in preventing oxidative stress-related diseases.
Case Study 1: Antimicrobial Efficacy
In a controlled study published in 2023, researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of E. coli and S. aureus. The study demonstrated that the compound's MIC values were significantly lower than those of conventional antibiotics, suggesting its potential as an alternative therapeutic agent .
Case Study 2: Antioxidant Activity Assessment
Another study focused on assessing the antioxidant properties of various dithiazine derivatives, including N-Phenyl-1,3,5-dithiazinan-5-amines. The results indicated that these compounds exhibited a high degree of radical scavenging activity compared to standard antioxidants like ascorbic acid .
Q & A
Basic: What are the standard synthetic routes for N-Phenyl-1,3,5-dithiazinan-5-amine, and how are the products characterized?
The synthesis of this compound derivatives typically involves transamination reactions. For example, reacting N-methyl-1,3,5-dithiazinan-5-amine with substituted anilines in ethanol at 60°C yields derivatives with phenyl substituents. Yields range from 63% to 82%, depending on the substituent’s electronic and steric properties . Characterization employs 1H NMR (e.g., aromatic proton signals at δ 7.2–7.5 ppm), 13C NMR (distinct peaks for dithiazinane carbons at 50–60 ppm), and mass spectrometry (m/z matching molecular ion peaks). Elemental analysis (C, H, N, S) confirms purity .
Advanced: How can reaction parameters (solvent, temperature, catalyst) be optimized to improve the yield of this compound via transamination?
Optimization studies suggest:
- Solvent choice : Ethanol is preferred for its balance of polarity and boiling point, but DMF may enhance reactivity for sterically hindered amines.
- Temperature : Reactions at 60–80°C improve kinetics without decomposition.
- Catalysts : Acidic or basic additives (e.g., triethylamine) can accelerate transamination by deprotonating intermediates.
Systematic screening using Design of Experiments (DoE) methodologies, such as factorial designs, helps identify optimal conditions .
Basic: Which spectroscopic techniques are most reliable for confirming the structure of this compound, and how are data interpreted?
- 1H NMR : Key signals include the dithiazinane ring protons (δ 3.5–4.5 ppm as multiplets) and phenyl aromatic protons (δ 6.8–7.6 ppm).
- 13C NMR : The dithiazinane sulfur-bearing carbons appear at 50–60 ppm, while the phenyl carbons resonate at 120–140 ppm.
- Mass Spectrometry (MS) : ESI-MS or EI-MS confirms molecular weight (e.g., [M+H]+ for C₉H₁₁N₃S₂ at m/z 241). Cross-validation with elemental analysis ensures structural integrity .
Advanced: What computational methods are employed to predict the reactivity of this compound in transamination reactions?
- Density Functional Theory (DFT) : Models transition states and activation energies for transamination steps.
- Molecular Dynamics (MD) : Simulates solvent effects and steric interactions during amine substitution.
- Docking Studies : Predict binding affinities with enzymes or catalysts (e.g., in silico screening for catalytic efficiency). These methods guide mechanistic hypotheses and reduce experimental trial runs .
Data Contradiction: How should researchers address discrepancies in reported synthetic yields (e.g., 63–82% vs. lower yields under similar conditions)?
- Reproducibility Checks : Verify reagent purity, solvent dryness, and inert atmosphere.
- Parameter Sensitivity Analysis : Test minor variations in temperature, stirring rate, or stoichiometry.
- Advanced Analytics : Use HPLC or GC-MS to detect side products (e.g., hydrolyzed intermediates) that may reduce yields. Cross-reference protocols from independent studies to isolate critical variables .
Structural Analysis: What crystallographic approaches are recommended for resolving the molecular conformation of this compound?
- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELXL for refinement, focusing on the dithiazinane ring puckering and phenyl ring torsion angles.
- Twinned Data Handling : For challenging crystals, SHELXL’s twin refinement tools (e.g., BASF parameter) improve accuracy.
- High-Resolution Data : Collect data at low temperature (100 K) to minimize thermal motion artifacts. Compare with DFT-optimized geometries for validation .
Mechanistic Studies: What experimental strategies can elucidate the transamination mechanism in the synthesis of this compound?
- Isotopic Labeling : Use ¹⁵N-labeled amines to track nitrogen migration via NMR or MS.
- Kinetic Studies : Monitor reaction progress via in situ IR or Raman spectroscopy to identify rate-determining steps.
- Intermediate Trapping : Quench reactions at partial conversion and isolate intermediates (e.g., hemiaminals) for structural analysis. Mechanistic proposals should align with DFT-calculated energy profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
